Dicopper chloride trihydroxide

Description

Historical Context of Dicopper Chloride Trihydroxide Investigation

The investigation of this compound is intrinsically linked to the discovery and characterization of its natural mineral forms, known as polymorphs. The first of these, atacamite, was identified in the Atacama Desert of Chile and described in 1802. wikipedia.org Decades later, in 1865, another polymorph, botallackite, was discovered and named after its type locality, the Botallack Mine in Cornwall, England. wikipedia.orghandbookofmineralogy.org Paratacamite was first described in 1906, its name reflecting its association with atacamite. wikipedia.org

Scientific interest in the compound grew as it was identified as a common corrosion product on copper and bronze objects, including priceless antiquities like an Egyptian statue of Bastet and the Antikythera mechanism. wikipedia.orgwikipedia.org This has made its study crucial for the fields of art conservation and archaeology to understand and mitigate "bronze disease," a destructive corrosion process. nih.govmdpi.com The most recently identified polymorph is clinoatacamite, first described in 1996 after being found in Chuquicamata, Chile. wikipedia.org Studies have since suggested that clinoatacamite may be more common than previously thought, having been mistaken for paratacamite in the past. wikipedia.org

Academic Significance and Current Research Trajectories

The academic significance of this compound is broad, with research extending into numerous fields. In chemistry, it has been investigated as a catalyst for organic synthesis reactions, such as chlorination and oxidation. wikipedia.org Specifically, its atacamite and paratacamite forms have been shown to be active species in catalyst systems for the oxidative carbonylation of methanol (B129727). wikipedia.org

In materials science and environmental science, the compound is central to studies on the corrosion of copper alloys. nih.gov Understanding the formation and stability of its different polymorphs is critical for developing conservation strategies for historical artifacts and predicting the long-term behavior of copper-based materials. nih.govmdpi.com Research has explored the transformation of this compound precipitates in seawater, finding that they evolve into the more stable clinoatacamite form over time, which has implications for understanding copper's environmental fate and bioavailability. publish.csiro.au

Current research also focuses on the unique physical properties of its polymorphs. Botallackite, for instance, has attracted considerable interest for its two-dimensional layered structure and unconventional magnetic properties. acs.org Furthermore, the compound is synthesized for commercial applications, notably as a nutritional feed additive for livestock, where it serves as a source of copper. food.gov.uksdstate.edunih.gov This has led to studies comparing its bioavailability to other copper sources like copper sulfate (B86663). food.gov.uknih.gov

Polymorphic Forms of this compound

This compound is known to exist in four distinct mineral polymorphs, each with a unique crystal structure but the same chemical formula, Cu₂(OH)₃Cl. wikipedia.org These polymorphs are atacamite, clinoatacamite, paratacamite, and botallackite. wikipedia.org The specific form that crystallizes depends on environmental conditions such as temperature and the chemical composition of the reaction medium. rruff.inforesearchgate.net Thermodynamic data and spectroscopic studies indicate an order of stability among the polymorphs, with clinoatacamite being the most stable. wikipedia.orgresearchgate.net Research suggests that botallackite is often a key intermediate, crystallizing first before recrystallizing into the more stable atacamite or paratacamite forms. wikipedia.orgrruff.inforesearchgate.net

Atacamite is a common secondary mineral formed by the oxidation of primary copper minerals, particularly in arid and saline environments. wikipedia.orgwikipedia.orgmindat.org It is also found in fumarolic deposits and as a weathering product in submarine "black smoker" deposits. wikipedia.orgmindat.orgarizona.edu Named after the Atacama Desert in Chile, this polymorph is known for its deep emerald-green to blackish-green color. wikipedia.orgmindat.orgchemistrylearner.com Atacamite crystallizes in the orthorhombic system, typically forming slender, prismatic crystals. wikipedia.orgmineralexpert.org

Table 1: Research Data on Atacamite

| Property | Description |

|---|---|

| Chemical Formula | Cu₂Cl(OH)₃ wikipedia.orgchemistrylearner.com |

| Crystal System | Orthorhombic wikipedia.orgmineralexpert.org |

| Color | Bright green, dark emerald-green to blackish-green wikipedia.orgmindat.org |

| Luster | Adamantine to vitreous mindat.orgmineralexpert.org |

| Hardness (Mohs) | 3.0 - 3.5 wikipedia.orgmineralexpert.org |

| Density (g/cm³) | 3.745 - 3.778 chemistrylearner.commineralexpert.org |

| Cleavage | Perfect on {010}, fair on {101} wikipedia.orgmineralexpert.org |

| Streak | Apple-green mindat.orgmineralexpert.org |

Clinoatacamite is the most recently identified polymorph of this compound, first characterized in 1996. wikipedia.orghandbookofmineralogy.org Its name alludes to its monoclinic crystal structure and its relationship to atacamite. wikipedia.org It is pale green and can be easily confused with paratacamite; it is now believed that clinoatacamite should replace many previously reported occurrences of paratacamite in conservation literature. wikipedia.org Research indicates that clinoatacamite is the most thermodynamically stable of the four polymorphs and represents the final corrosion product in certain environments. mdpi.comresearchgate.net Its structure consists of layers of Jahn-Teller-distorted octahedra. geoscienceworld.orgarizona.edu

Table 2: Research Data on Clinoatacamite

| Property | Description |

|---|---|

| Chemical Formula | Cu₂Cl(OH)₃ handbookofmineralogy.orggeoscienceworld.orgarizona.edu |

| Crystal System | Monoclinic wikipedia.orggeoscienceworld.orgarizona.edu |

| Space Group | P2₁/n researchgate.netgeoscienceworld.orgarizona.edu |

| Color | Green to dark greenish-black handbookofmineralogy.org |

| Luster | Adamantine to vitreous handbookofmineralogy.org |

| Hardness (Mohs) | 3 handbookofmineralogy.org |

| Density (g/cm³) (Calculated) | 3.77 handbookofmineralogy.org |

| Cleavage | Perfect on {012} handbookofmineralogy.org |

Paratacamite is a polymorph that crystallizes in the trigonal (rhombohedral) system. wikipedia.orgmindat.org It is frequently identified as a light-green powdery corrosion product on copper and bronze surfaces. wikipedia.org The mineral was named for its association with atacamite. mindat.org While often considered a polymorph of Cu₂(OH)₃Cl, further analysis has shown that paratacamite often contains essential zinc, with a formula of Cu₃(Cu,Zn)(OH)₆Cl₂. wikipedia.orgmindat.org This has led some to classify its zincian endmember as a distinct mineral, herbertsmithite, and to question whether zinc-free paratacamite is a true polymorph. wikipedia.orgmindat.org It is commonly found as an alteration product of copper minerals in saline conditions. arizona.edu

Table 3: Research Data on Paratacamite

| Property | Description |

|---|---|

| Chemical Formula | Cu₃(Cu,Zn)(OH)₆Cl₂ wikipedia.org or Cu₂Cl(OH)₃ arizona.edu |

| Crystal System | Trigonal (Rhombohedral) wikipedia.orgmindat.orgwebmineral.com |

| Color | Green to greenish-black mindat.orgarizona.edu |

| Luster | Vitreous mindat.orgarizona.edu |

| Hardness (Mohs) | 3 wikipedia.orgarizona.edu |

| Density (g/cm³) | 3.72 - 3.74 mindat.orgarizona.edu |

| Cleavage | Good on {1011} arizona.edu |

| Streak | Green mindat.orgarizona.edu |

Botallackite is the least stable of the four polymorphs and is comparatively rare in nature. wikipedia.org It was first found in the Botallack Mine in Cornwall, England. wikipedia.orgwikipedia.org This polymorph crystallizes in the monoclinic system and is typically pale bluish-green. wikipedia.orgmindat.org Research into the synthesis of this compound indicates that botallackite is often a key intermediate phase that crystallizes first under many conditions before transforming into the more stable atacamite or paratacamite forms. wikipedia.orgrruff.inforesearchgate.net Its structure consists of sheets of edge-sharing octahedra held together by hydrogen bonding, which accounts for its perfect cleavage. rruff.inforesearchgate.net It typically forms where copper deposits are exposed to weathering and salt water. wikipedia.orghandbookofmineralogy.org

Table 4: Research Data on Botallackite

| Property | Description |

|---|---|

| Chemical Formula | Cu₂Cl(OH)₃ wikipedia.orghandbookofmineralogy.org |

| Crystal System | Monoclinic wikipedia.orgwikipedia.orgmindat.org |

| Space Group | P2₁/m wikipedia.orgmindat.orgresearchgate.net |

| Color | Mountain-green, bluish-green to green wikipedia.orghandbookofmineralogy.orgmindat.org |

| Luster | Vitreous |

| Hardness (Mohs) | Soft wikipedia.orghandbookofmineralogy.org |

| Density (g/cm³) (Measured) | ~3.6 handbookofmineralogy.orgmindat.org |

| Cleavage | Perfect/Good on {100} wikipedia.orgrruff.inforesearchgate.net |

Comparative Crystallography of Polymorphs

The four polymorphs of this compound—atacamite, botallackite, clinoatacamite, and paratacamite—exhibit distinct crystal structures, although all are based on layers of edge-sharing Cu(O,OH)₆ octahedra. wikipedia.orgcambridge.orggeoscienceworld.org The differences in their crystallographic parameters arise from variations in the stacking and linkage of these layers.

Atacamite possesses an orthorhombic crystal structure with the space group Pnma. wikipedia.orgwordpress.com Its structure consists of a three-dimensional framework. iucr.org In atacamite, each copper atom has four nearest hydroxide (B78521) (OH) neighbors, with distorted octahedral coordination completed by either another OH and a chlorine atom or two chlorine atoms. iucr.org Specifically, one type of copper atom forms a [Cu(OH)₅Cl] octahedron, while the other forms a [Cu(OH)₄Cl₂] octahedron. wikipedia.org These different types of octahedra are edge-linked, creating a stable framework. wikipedia.org

Botallackite is the least stable of the four polymorphs and crystallizes in the monoclinic system with the space group P2₁/m. wikipedia.orgcambridge.orgwikipedia.org Its structure is characterized by sheets of edge-sharing [Cu₂(OH)₃Cl] octahedra parallel to the {100} plane. cambridge.orgrruff.info These sheets are held together by hydrogen bonding between the oxygen and chlorine anions of adjacent layers, which accounts for its perfect {100} cleavage. cambridge.orgrruff.info Within the layers, there are two types of copper environments: one copper atom is coordinated by five hydroxyl groups and one chlorine atom, while the other is coordinated by four hydroxyls and two chlorines. Both polyhedra exhibit significant Jahn-Teller distortion. rruff.info

Clinoatacamite , another monoclinic polymorph with the space group P2₁/n, is considered the most stable form. wikipedia.orggeoscienceworld.orgresearchgate.net Its structure also consists of layers of edge-sharing, Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra parallel to the (101) plane. geoscienceworld.orgarizona.edu These layers are topologically similar to those in mica. geoscienceworld.orgarizona.edu Adjacent layers are offset, and they are linked by individual, slightly distorted [Cu(OH)₆] octahedra. geoscienceworld.org This distinct layering and cross-linkage differentiate it from the other polymorphs. geoscienceworld.org

Paratacamite crystallizes in the trigonal system. mindat.org It is important to note that while often grouped with the other three as a polymorph, true paratacamite has a slightly different chemical formula, Cu₃(Cu,Zn)(OH)₆Cl₂, indicating it is not a strict polymorph of Cu₂(OH)₃Cl. mindat.orgmineralexpert.org Its structure is closely related to clinoatacamite and is also layered. geoscienceworld.org Some sources consider an ordered structure to be the true paratacamite. arizona.edu

The crystallographic data for these polymorphs are summarized in the table below.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| Atacamite | Orthorhombic | Pnma | 6.030 | 6.865 | 9.120 | 90 | 90 | 90 | 377.6 | wordpress.com |

| Botallackite | Monoclinic | P2₁/m | 5.717 | 6.126 | 5.636 | 90 | 93.07 | 90 | 197.06 | cambridge.org |

| Clinoatacamite | Monoclinic | P2₁/n | 6.144 | 6.805 | 9.112 | 90 | 99.55 | 90 | 375.7 | geoscienceworld.orgarizona.edu |

| Paratacamite | Trigonal | R-3 | 13.684 | 13.684 | 14.044 | 90 | 90 | 120 | - | arizona.edu |

Polymorphism and Isomorphism Considerations in this compound Systems

The existence of multiple polymorphs of this compound is governed by thermodynamic stability and kinetic factors during crystallization. wikipedia.orguakron.edu Thermodynamic data indicate that the order of stability is clinoatacamite > atacamite > botallackite. wikipedia.org This stability sequence is reflected in the natural transformation processes, often following Ostwald's rule of stages, where less stable forms crystallize first and subsequently transform into more stable ones. researchgate.net For instance, botallackite is frequently the initial phase to crystallize and can later recrystallize into atacamite or paratacamite depending on the environmental conditions. wikipedia.org Clinoatacamite is considered the final and most stable product in this transformation sequence. researchgate.netresearchgate.net

Isomorphism, the substitution of one element for another in a crystal structure without changing the fundamental structure, is a key consideration in the this compound system. The atacamite group of minerals includes not only the copper-based polymorphs but also isostructural compounds where copper is partially or fully replaced by other divalent cations such as zinc (Zn), manganese (Mn), magnesium (Mg), or nickel (Ni). mineralexpert.org

A prime example of isomorphism is the relationship between paratacamite and the mineral herbertsmithite. While paratacamite itself can contain essential zinc, making its formula Cu₃(Cu,Zn)(OH)₆Cl₂, herbertsmithite, with the formula Cu₃Zn(OH)₆Cl₂, represents a case where zinc substitution is ordered within the crystal lattice. mindat.orgresearchgate.net This substitution of the Jahn-Teller active Cu²⁺ ion with a non-Jahn-Teller ion like Zn²⁺ has significant effects on the crystal structure and magnetic properties of the material. researchgate.net Similarly, atacamite is isostructural with hibbingite (Fe₂(OH)₃Cl) and kempite (Mn₂(OH)₃Cl), demonstrating that the fundamental orthorhombic framework can accommodate different metal cations. wordpress.com These isomorphic relationships highlight the flexibility of the this compound structure and its capacity to incorporate various elements found in its geological or corrosive formation environments.

Structure

2D Structure

Properties

CAS No. |

1306-85-0 |

|---|---|

Molecular Formula |

ClCu2H3O3 |

Molecular Weight |

213.57 g/mol |

IUPAC Name |

dicopper;chloride;trihydroxide |

InChI |

InChI=1S/ClH.2Cu.3H2O/h1H;;;3*1H2/q;2*+2;;;/p-4 |

InChI Key |

SKQUUKNCBWILCD-UHFFFAOYSA-J |

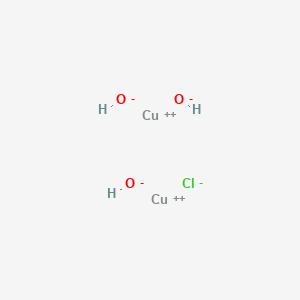

SMILES |

[OH-].[OH-].[OH-].[Cl-].[Cu+2].[Cu+2] |

Canonical SMILES |

[OH-].[OH-].[OH-].[Cl-].[Cu+2].[Cu+2] |

Other CAS No. |

1332-65-6 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Synonyms |

Blitox copper oxychloride |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Pathways

Controlled Precipitation and Hydrolysis Techniqueswikipedia.orggoogle.com

Controlled precipitation is a key strategy in the synthesis of dicopper chloride trihydroxide. This involves the careful manipulation of reaction conditions to induce the formation of the solid product from a solution. Hydrolysis of copper(II) chloride solutions is a common approach where a base is used to partially hydrolyze the copper salt, leading to the precipitation of this compound. wikipedia.org The control over factors like pH, temperature, and reactant concentrations is critical to obtain the desired product characteristics.

A significant industrial method for producing this compound involves the air oxidation of a copper(I) chloride (CuCl) solution in brine (a concentrated sodium chloride solution). wikipedia.org This process typically starts with the reduction of a copper(II) chloride (CuCl₂) solution using copper metal to form the CuCl solution. wikipedia.org This resulting solution is then heated, commonly to temperatures between 60 and 90 °C, and aerated. wikipedia.org The introduction of air (oxygen) facilitates the oxidation of copper(I) to copper(II) and subsequent hydrolysis, leading to the precipitation of this compound. wikipedia.org

Formation of copper(I) chloride: CuCl₂ + Cu + 2NaCl → 2NaCuCl₂ wikipedia.org

Oxidation and hydrolysis: 12NaCuCl₂ + 3O₂ + 2H₂O → 4Cu₂(OH)₃Cl + 4CuCl₂ + 12NaCl wikipedia.org

The mother liquor, containing CuCl₂ and NaCl, can be recycled back into the process. wikipedia.org This method can yield fine particles, typically in the range of 1 to 5 micrometers. wikipedia.org

Neutralization strategies are widely employed for the synthesis of this compound, often utilizing waste streams from industrial processes like printed circuit board manufacturing. wikipedia.orggoogle.com These waste streams can be either acidic cupric chloride solutions (CuCl₂/HCl) or alkaline tetraamminedichloridocopper(II) solutions ([Cu(NH₃)₄]Cl₂). wikipedia.org

Acidic Pathway: An acidic cupric chloride solution can be neutralized by adding a base such as caustic soda (sodium hydroxide), ammonia, or lime. wikipedia.org

Alkaline Pathway: An alkaline cuprammine chloride solution can be neutralized with an acid like hydrochloric acid (HCl). wikipedia.org

Self-Neutralization: A more efficient approach involves combining the acidic and alkaline waste solutions under mildly acidic conditions. wikipedia.org In this self-neutralization process, one solution effectively neutralizes the other, leading to a higher yield of this compound. wikipedia.org Seeding is often introduced during crystallization to control particle size and morphology. wikipedia.org

Continuous operation under well-defined conditions (pH, feed rate, concentrations, temperature) allows for the production of a product with good particle size that can be easily separated from impurities. wikipedia.org

The formation of this compound crystals from solution is governed by the fundamental processes of nucleation (the initial formation of stable nuclei) and subsequent crystal growth. Several factors critically influence these processes, thereby determining the final properties of the synthesized material, such as particle size, morphology, and polymorphic form.

The concentration of copper(II) ions (Cu²⁺) in the reaction medium is a significant factor in the synthesis of this compound. frontiersin.org Research indicates that a higher concentration of Cu²⁺ can inhibit the hydrolysis of certain compounds, and there is a strong relationship between the concentration of soluble copper and the extent of this inhibition. science.gov In some synthetic procedures, increasing the Cu²⁺ concentration is a necessary step to induce the precipitation of this compound. nih.govfrontiersin.org For instance, one study found that a minimum Cu²⁺ concentration of approximately 1.7 x 10⁻² mol L⁻¹ was required for the formation of nanoparticles. nih.govfrontiersin.org However, excessively high concentrations can also lead to the formation of impurities like copper(II) hydroxide (B78521) (Cu(OH)₂). nih.govfrontiersin.org

Acidity, or pH, is a critical parameter that directly affects the solubility and speciation of copper compounds in solution, thereby influencing the synthesis of this compound. animbiosci.orgnih.gov The solubility of this compound is highly dependent on pH; it is more soluble in acidic conditions and practically insoluble at neutral or near-neutral pH. animbiosci.orgnih.govresearchgate.net Studies have shown that the compound's solubility is significantly different at pH 2.0, 3.0, and 4.8, while being non-soluble at pH 6.8. animbiosci.orgnih.govresearchgate.net The control of pH is essential in neutralization synthesis methods to ensure the precipitation of the desired product. google.com The rate of certain reactions involving copper is also influenced by pH, with different outcomes observed at pH 5.5 and 6.5. science.gov The formation of various copper species, such as Cu²⁺ ions versus copper oxides, is also pH-dependent. researchgate.net

Table 1: Influence of pH on the Solubility of this compound Polymorphs This table is based on data from an in vitro study and illustrates the general trend of pH-dependent solubility.

| pH | dCCTH-α Solubility (%) | dCCTH-β Solubility (%) | dCCTH-αβ Solubility (%) |

| 2.0 | > dCCTH-β (at 2h) | < dCCTH-α (at 2h) | > dCCTH-β (at 2h) |

| 3.0 | > dCCTH-β (at 2h) | < dCCTH-α (at 2h) | Not significantly different from dCCTH-α or dCCTH-β |

| 4.8 | No significant difference | No significant difference | No significant difference |

| 6.8 | Non-soluble | Non-soluble | Non-soluble |

| Source: Adapted from data presented in studies on the in-vitro solubility of this compound. animbiosci.org |

The choice of precursors and the specific reaction conditions are fundamental to the successful synthesis of this compound. Various copper-containing starting materials can be used, including copper(II) chloride, copper(II) sulfate (B86663), and even waste etchant solutions from electronics manufacturing. wikipedia.orggoogle.com For example, copper(II) chloride dihydrate can serve as a precursor for creating copper(II) oxide and copper(II) hydroxide nanoarchitectures, which can then be used in further reactions. nih.gov The use of urea (B33335) in conjunction with copper(II) chloride dihydrate has been reported for the solution-state synthesis of the atacamite form of Cu₂(OH)₃Cl. nih.gov

Reaction conditions such as temperature, reaction time, and the presence of other chemical species (like brine) also play a crucial role. wikipedia.org For instance, the air oxidation method is typically carried out at elevated temperatures (60-90°C). wikipedia.org The nature of the precursor can also influence the potential for forming byproducts; for example, the ammonolysis of this compound can lead to mixtures of products. nih.gov Ultimately, the careful selection and control of precursors and reaction parameters are essential for achieving the desired yield, purity, and physical characteristics of the final this compound product.

Factors Influencing Nucleation and Growth during Synthesis

Influence of Acidity (pH)

Electrochemical Synthesis Routes

Direct, large-scale electrochemical synthesis of pure this compound is not a predominant industrial method. However, electrochemical principles are integral to understanding its formation and are employed in related synthetic strategies. The primary applications of electrochemistry in the context of this compound production involve the synthesis of precursors and the study of its formation as a corrosion product.

One significant indirect electrochemical route involves the synthesis of copper(I) chloride (CuCl), a key precursor for this compound. scholasticahq.com An electrolytic process can be employed where a copper anode is oxidized in an aqueous sodium chloride solution. This method can be powered by renewable energy, offering a more sustainable alternative to traditional chemical reduction for producing the CuCl intermediate, which is subsequently converted to Cu₂(OH)₃Cl through oxidation and hydrolysis. scholasticahq.com

Electrochemical techniques are also crucial in studying the formation of this compound as a corrosion product on copper surfaces in chloride-rich environments. uakron.edu Anodic dissolution of copper in such media leads to the formation of various copper-chloride complexes (e.g., CuCl₂⁻, CuCl₃²⁻). uakron.edu These complexes can then react with hydroxide ions, precipitating as this compound. While this is a mechanism of corrosion rather than a synthetic process, the electrochemical studies provide fundamental insights into the compound's formation pathways. uakron.edu

Additionally, the electrolysis of brine (aqueous sodium chloride) using copper electrodes is known to produce a blue-green foam containing basic copper chlorides, but this method is generally avoided due to the co-production of hazardous chlorine gas and lower efficiency compared to other routes. wikipedia.org

Nanoparticle Synthesis and Morphological Control

The synthesis of this compound at the nanoscale has garnered significant interest, as nanoparticle formulations can enhance properties such as catalytic activity and bioavailability for agricultural applications. Controlling the morphology (shape and size) of the nanoparticles is critical, as these characteristics directly influence the material's physical and chemical behavior.

Morphological control is typically achieved by carefully managing reaction parameters such as precursor concentration, pH, temperature, and the use of capping agents or templates. frontiersin.orgnih.gov For instance, chloride ions can act as oxidative etchants, which can delay the reduction of metal ions and influence particle size. uakron.edu The use of polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP) is a common strategy in metal nanoparticle synthesis to prevent agglomeration and direct crystal growth, although specific applications for this compound may seek to avoid such additives. dntb.gov.ua The ultimate goal is to produce a stable, non-agglomerated product with a uniform particle size distribution. dntb.gov.ua

Nano-Emulsion Mediated Synthesis

A highly effective and rapid method for producing this compound nanoparticles utilizes a nano-emulsion system. wikipedia.orgwikipedia.org This approach involves an oil-in-water (O/W) nano-emulsion that acts as both an extractant and a reaction medium. wikipedia.org In one application, the nano-emulsion is used to extract chloride impurities from industrial streams like natural gas condensate. scholasticahq.com

Following the extraction of chloride ions into the nano-emulsion, a copper(II) salt, such as copper(II) nitrate, is introduced. The Cu²⁺ ions serve as a de-emulsifying agent and the key reactant. scholasticahq.comwikipedia.org The nano-emulsion provides a structured environment that facilitates the controlled reaction between the copper and chloride ions upon pH adjustment, leading to the rapid precipitation of high-purity this compound nanoparticles. wikipedia.org

Key advantages of this method include a very fast synthesis time (under 3 minutes) and high purity of the final product (>99%). wikipedia.orgscholasticahq.com The process is also scalable and demonstrates catalytic mediation by the nano-emulsion itself. wikipedia.org The critical factors influencing the synthesis are the concentration of Cu²⁺ ions and the acidity (pH) of the medium; the compound is unstable at a pH above approximately 7.5, where it can convert to copper(II) hydroxide. wikipedia.orgnih.gov

Table 1: Parameters for Nano-Emulsion Synthesis of this compound scholasticahq.comwikipedia.org

| Parameter | Condition/Value | Role/Significance |

| Reaction Medium | Oil-in-Water (O/W) Nano-emulsion | Extracts chloride; provides a template for nanoparticle formation. |

| Reactants | Extracted Cl⁻ ions, Cu(NO₃)₂ solution | Source of chloride and copper for the final product. |

| Cu²⁺ Concentration | ~1.7 x 10⁻² mol L⁻¹ | Acts as a de-emulsifier and primary reactant. |

| pH Control | Must be maintained below ~7.5 | Prevents the conversion of Cu₂(OH)₃Cl to Cu(OH)₂. |

| Synthesis Time | < 3.0 minutes | Indicates a very rapid and efficient reaction. |

| Product Purity | > 99% | Demonstrates the high selectivity of the synthesis method. |

Green Chemistry Approaches in this compound Production

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of industrial chemicals like this compound. researchgate.net These approaches focus on waste valorization, use of renewable resources, and development of eco-friendly reaction conditions.

One prominent green strategy is the utilization of industrial waste streams as starting materials. For example, spent etching solutions from printed circuit board manufacturing, which are rich in copper chlorides, can be used as a feedstock. researchgate.net By combining acidic cupric chloride (CuCl₂/HCl) and alkaline tetraamminedichloridocopper(II) (Cu(NH₃)₄Cl₂) waste streams, one can neutralize the other under controlled pH to precipitate high yields of this compound, thereby converting a hazardous waste into a valuable product. researchgate.net

The nano-emulsion synthesis described previously also aligns with green chemistry principles. wikipedia.org It takes chloride impurities, which are problematic in natural gas condensate, and converts them into a useful agricultural product, embodying the principle of waste prevention and atom economy. scholasticahq.comwikipedia.org

Furthermore, biological or "biogenic" synthesis represents an emerging frontier in green chemistry for producing copper-based nanoparticles. researchgate.net These methods use microorganisms (like bacteria and fungi) or plant extracts as reducing and capping agents. While more commonly documented for copper or copper oxide nanoparticles, the principles are applicable to related compounds. These biological methods are advantageous as they operate under mild conditions, avoid toxic organic solvents, and utilize renewable resources, making them inherently eco-friendly. researchgate.net

Table 2: Green Chemistry Strategies for this compound Synthesis

| Green Approach | Principle(s) | Example | Source |

| Waste Valorization | Prevention, Atom Economy | Synthesis from spent copper etching solutions from PCB manufacturing. | researchgate.net |

| Impurity Conversion | Prevention, Catalysis | Using a nano-emulsion to convert chloride impurities from natural gas into Cu₂(OH)₃Cl nanoparticles. | scholasticahq.comwikipedia.org |

| Biogenic Synthesis | Use of Renewable Feedstocks, Safer Solvents & Auxiliaries | Use of microorganisms or plant extracts to mediate nanoparticle formation (a general approach for copper nanoparticles). | researchgate.net |

Sophisticated Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of dicopper chloride trihydroxide. food.gov.uk The diffraction pattern, a fingerprint of the crystal structure, allows for the distinction between its different polymorphs. europa.eu XRD is used to confirm the crystal forms of the compound, often found as a mixture of atacamite and paratacamite, or atacamite and clinoatacamite. food.gov.ukfood.gov.ukeuropa.eu The analysis involves grinding the sample, passing it through a sieve, and packing it into a holder for examination with an XRD system. europa.eu

Rietveld Refinement for Phase Quantification

Rietveld refinement is a powerful method applied to the entire XRD powder pattern to quantify the different phases present in a sample. science.govresearchgate.net This technique involves a least-squares fitting of a calculated diffraction profile to the experimental data. researchgate.net A good refinement is typically indicated by low R-p (profile residual) and R-wp (weighted profile residual) values, generally below 15%, and a chi-squared (χ²) value close to 1. researchgate.net For instance, in analyzing mixtures of anatase and rutile, the Rietveld method yielded quantitative results with an error of ±1.8%. ucl.ac.uk This demonstrates the accuracy of the method in determining the weight percentages of different crystalline phases within a mixture.

Table 1: Example Parameters for a Successful Rietveld Refinement

| Parameter | Acceptable Value |

|---|---|

| Profile Residual (R-p) | < 15% |

| Weighted Profile Residual (R-wp) | < 15% |

This table provides typical benchmark values for a reliable Rietveld refinement analysis, indicating a good fit between the calculated and experimental XRD patterns.

Grazing Incidence X-ray Diffraction Studies

Grazing Incidence X-ray Diffraction (GIXD) is a specialized surface-sensitive technique used to analyze the crystallographic structure of thin films and near-surface regions. springernature.com By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, providing information primarily from the surface of the material. acs.org This method is particularly useful for studying the initial stages of corrosion or the formation of thin layers of this compound on copper surfaces. rsc.orgresearchgate.net For instance, GIXD can be employed in situ during electrochemical experiments to correlate changes in the crystalline surface structure with electrochemical conditions. acs.org

Differentiation of Polymorphs via XRD Patterns

This compound exists in several polymorphic forms, most notably atacamite (orthorhombic), paratacamite (rhombohedral), clinoatacamite (monoclinic), and botallackite (monoclinic). geoscienceworld.orgcambridge.orgwikipedia.org Each of these polymorphs has a unique crystal structure and, consequently, a distinct X-ray diffraction pattern. geoscienceworld.orgcambridge.org

Atacamite and Clinoatacamite: While both are polymorphs of Cu₂(OH)₃Cl, they can be distinguished by their XRD patterns. geoscienceworld.org Clinoatacamite is a newer identified polymorph and is often found coexisting with paratacamite. geoscienceworld.org

Paratacamite: The stability of the rhombohedral structure of paratacamite often requires the presence of small amounts of other cations like zinc or nickel substituting for copper. geoscienceworld.org

Botallackite: This polymorph is the least stable of the four and can be synthesized under specific conditions. cambridge.orgwikipedia.org It has a monoclinic structure with its own characteristic XRD pattern. cambridge.org

The differentiation is based on the positions (2θ angles) and relative intensities of the diffraction peaks. For example, the strongest lines in the powder pattern for clinoatacamite are distinct from those of atacamite and paratacamite, allowing for their identification even in mixtures. geoscienceworld.org

Table 2: Key XRD Peaks for Differentiating this compound Polymorphs

| Polymorph | Crystal System | Key d-spacing (Å) (Intensity) |

|---|---|---|

| Clinoatacamite | Monoclinic | 5.47 (100), 2.767 (60), 2.742 (70), 2.266 (60) geoscienceworld.org |

| Atacamite | Orthorhombic | Distinct from clinoatacamite and paratacamite geoscienceworld.org |

| Paratacamite | Rhombohedral | Often requires Zn or Ni for stabilization geoscienceworld.org |

| Botallackite | Monoclinic | a=5.7155(5), b=6.1255(6), c=5.6336(4) Å, β=93.090(8)° cambridge.org |

This table summarizes the key crystallographic information and characteristic X-ray diffraction peaks that allow for the differentiation of the common polymorphs of this compound.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within a molecule. These techniques are complementary to XRD in the characterization of this compound.

Fourier Transform Infrared (FTIR) Spectrometry

FTIR spectrometry measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound's functional groups. For this compound, FTIR is particularly useful for identifying the hydroxyl (OH) groups and understanding their environment within the crystal lattice. researchgate.net The technique can help distinguish between different polymorphs based on the positions and shapes of the vibrational bands. mdpi.com

Hydrogen bonding plays a crucial role in the structure and stability of this compound polymorphs. arizona.edu The presence and strength of hydrogen bonds are clearly manifested in the FTIR spectrum, particularly in the region of the O-H stretching vibrations. mdpi.comresearchgate.net A stronger hydrogen bond leads to a weaker O-H bond, which in turn causes the O-H stretching frequency to shift to a lower wavenumber (a "red shift"). wikipedia.org The strength of hydrogen bonding in the polymorphs has been shown to be in the order paratacamite > atacamite > botallackite. wikipedia.org Analysis of the Cl...O bond distances, which are indicative of hydrogen bonding, shows that each chlorine atom is hydrogen-bonded to three oxygen atoms in clinoatacamite. arizona.edu

Table 3: FTIR Spectral Data Indicating Hydrogen Bonding in this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| O-H Stretching | 3000-3600 | Position and broadening indicate strength of hydrogen bonds. researchgate.net |

| OH Deformation | 810-980 | Characteristic of the polymorphs. mdpi.com |

| O-Cu-O Bending | 140-150 | Characteristic of the polymorphs. mdpi.com |

This table presents typical FTIR frequency ranges for key vibrational modes in this compound, highlighting the regions sensitive to hydrogen bonding and polymorphic form.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a unique fingerprint for this compound and its various forms.

Raman spectra of this compound allow for the clear identification of its constituent functional groups. imeko.org The analysis reveals characteristic bands corresponding to the vibrations of hydroxyl (O-H) groups, as well as copper-oxygen (Cu-O), copper-chlorine (Cu-Cl), and O-Cu-O bonds. imeko.orgmdpi.com A significant peak observed at approximately 250 cm⁻¹ is attributed to the Cu-Cl functional group. frontiersin.orgnih.gov The region between 450 and 500 cm⁻¹ shows major shifts when compared to copper (II) hydroxide (B78521), further confirming the distinct structure of this compound. frontiersin.orgnih.gov

| Functional Group | Typical Raman Band Region (cm⁻¹) | References |

| O-H Stretching | 3300 - 3500 | mdpi.com |

| O-H Deformation | 810 - 980 | mdpi.comnih.gov |

| Cu-O Stretching | ~510 - 515 | mdpi.comnih.gov |

| O-Cu-O Bending | ~140 - 150 | mdpi.comscispace.com |

| Cu-Cl Stretching | ~250 | frontiersin.orgnih.gov |

This compound exists in four main polymorphic forms: atacamite, clinoatacamite, botallackite, and paratacamite. wikipedia.org Raman spectroscopy is a crucial tool for differentiating these polymorphs, which can have very similar X-ray diffraction patterns. imeko.orgaip.orgcsic.es

The primary distinctions are often observed in the hydroxyl deformation and stretching regions. Atacamite and clinoatacamite, its monoclinic polymorph, exhibit very similar spectra, with multiple strong characteristic peaks in the 810–980 cm⁻¹ range due to OH deformation. imeko.orgmdpi.comnih.gov However, subtle differences in peak positions and shapes allow for their differentiation. imeko.org

Paratacamite is distinguished from atacamite and clinoatacamite as it produces a single strong band near 940 cm⁻¹ in the same region. nih.gov This spectral difference supports the view that paratacamite is a distinct mineral phase and not simply a polymorph of atacamite. scispace.commdpi.com The O-H stretching region, between 3300 and 3500 cm⁻¹, is also sufficient to differentiate the three polymorphs. caraa.fr As the concentration of zinc increases in the structure, a three-band feature in clinoatacamite gradually merges into the single band characteristic of herbertsmithite (the zinc end-member), with paratacamite representing an intermediate state. aip.org

| Polymorph | Key Distinguishing Raman Bands (cm⁻¹) | References |

| Atacamite | Multiple peaks including ~820, 911, 975 | nih.gov |

| Clinoatacamite | Multiple peaks including ~817, 909, 969 (very similar to atacamite) | mdpi.comnih.gov |

| Paratacamite | Single strong band at ~940-942; other bands at ~732, 890 | nih.govscispace.com |

| Botallackite | Spectral distinctions from atacamite and clinoatacamite are evident | caraa.fr |

Identification of Functional Groups

Electron Microscopy and Imaging Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed for the direct visualization of this compound, particularly at the nanoscale.

Researchers have successfully synthesized and visualized this compound nanoparticles with various morphologies. High-resolution TEM (HR-TEM) and Field Emission SEM (FE-SEM) images have confirmed the formation of nanostructures with an average size of approximately 150 nm. frontiersin.org Other studies report the synthesis of single-crystalline nanosheets of the botallackite polymorph with thicknesses ranging from 20 to 30 nm. acs.org Facile, one-step procedures have been developed for the large-scale synthesis of paratacamite nanoparticles with controlled sizes between 20 and 35 nm. theiet.org The morphology of these nanoparticles can be complex, with some studies reporting the formation of flower-like architectures. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within a material. For this compound, XPS analysis confirms the presence of copper, oxygen, and chlorine and elucidates their bonding environments.

Analysis of the Cu 2p region of the spectrum is particularly informative. Strong peaks positioned around 933-934 eV and 952 eV are related to the Cu 2p₃/₂ and Cu 2p₁/₂ core levels, respectively, which is characteristic of Cu(II). frontiersin.orgresearchgate.net High-resolution spectra of the Cu 2p₃/₂ peak can be deconvoluted into multiple components, revealing the different chemical bonds present. For instance, components at binding energies of approximately 931.3 eV and 934.0 eV have been assigned to Cl-Cu-Cl and Cl-Cu-OH bonds, respectively. ufrgs.br The presence of shake-up satellite structures in the Cu 2p spectra is a definitive indicator of the Cu(II) oxidation state. csic.es

| Spectral Region | Binding Energy (eV) | Assignment | References |

| Cu 2p₃/₂ | ~933 - 934.5 | Cu(II) in various coordinations (e.g., OH-Cu-OH, Cl-Cu-OH) | frontiersin.orgufrgs.br |

| Cu 2p₁/₂ | ~952 | Cu(II) | frontiersin.org |

Crystallographic Studies and Site Occupancy

Crystallographic studies reveal the distinct atomic arrangements of the this compound polymorphs. Atacamite possesses an orthorhombic crystal structure, while botallackite and clinoatacamite are monoclinic. wikipedia.orgrruff.info Paratacamite is distinguished by its rhombohedral crystal system. wikipedia.orgiucr.org

A critical aspect of the crystallography of these minerals is site occupancy, particularly in relation to the stability of the paratacamite structure. Pure Cu₂(OH)₃Cl is not believed to form the rhombohedral paratacamite structure at ambient temperatures. rruff.info Instead, the paratacamite structure is stabilized by the partial substitution of copper by other divalent cations such as zinc (Zn²⁺), nickel (Ni²⁺), or magnesium (Mg²⁺). rruff.infogeoscienceworld.org

Studies have shown that in the structure of clinoatacamite, one of the four independent copper sites is particularly susceptible to substitution by a non-Jahn-Teller distorting cation like Zn²⁺. geoscienceworld.orgcambridge.org When approximately one-third of the copper in this specific site is replaced by zinc, the crystal symmetry changes from monoclinic to rhombohedral, resulting in the formation of paratacamite. cambridge.org The complete substitution of this site with zinc leads to the mineral herbertsmithite, Cu₃Zn(OH)₆Cl₂. geoscienceworld.orgcambridge.org This makes the substituting cation essential for the stability of the paratacamite phase. geoscienceworld.org Analogous substitutions with nickel and magnesium result in the formation of paratacamite-(Ni) and paratacamite-(Mg), respectively. mindat.orgmindat.org

| Polymorph/Mineral | Crystal System | Key Structural Feature | References |

| Atacamite | Orthorhombic | Stable polymorph of pure Cu₂(OH)₃Cl | wikipedia.orgrruff.info |

| Botallackite | Monoclinic | Considered a key intermediate in formation | wikipedia.orgrruff.info |

| Clinoatacamite | Monoclinic | Thermodynamically most stable polymorph of pure Cu₂(OH)₃Cl | wikipedia.orgrruff.info |

| Paratacamite | Rhombohedral | Stabilized by partial substitution of Cu by cations like Zn²⁺, Ni²⁺, Mg²⁺ | rruff.infoiucr.orggeoscienceworld.org |

| Herbertsmithite | Rhombohedral | End-member with full occupancy of a specific Cu site by Zn²⁺ | rruff.infocambridge.org |

Jahn-Teller Distortions in Copper Sites

In the various polymorphs of Cu₂(OH)₃Cl, this effect is consistently observed:

Atacamite : This orthorhombic polymorph contains two crystallographically independent copper atoms. Both exhibit a characteristic Jahn-Teller distorted octahedral geometry. One copper atom is coordinated to four hydroxide groups at a distance of approximately 2.01 Å and two chloride atoms at a longer distance of 2.76 Å, forming a [Cu(OH)₄Cl₂] octahedron. The other copper atom bonds to four hydroxide groups (at 2.01 Å), one chloride atom (at 2.75 Å), and a more distant hydroxide group (at 2.36 Å), creating a [Cu(OH)₅Cl] octahedron.

Botallackite : Similar to atacamite, botallackite's monoclinic structure features two types of Jahn-Teller distorted copper coordination geometries: [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl].

Clinoatacamite : The monoclinic structure of clinoatacamite is closely related to that of paratacamite. It contains layers of edge-sharing, Jahn-Teller-distorted [Cu(OH)₄Cl₂] octahedra, which are linked by [Cu(OH)₆] octahedra that are also slightly distorted due to the Jahn-Teller effect. arizona.edu

Paratacamite : This rhombohedral polymorph is particularly interesting. It features layers of Jahn-Teller distorted [Cu(OH)₄Cl₂] octahedra. However, it also contains a copper site with a regular, non-distorted octahedral [Cu(OH)₆] geometry. The existence of a regular octahedron for Cu(II) is unusual and requires stabilization.

Layered Structures and Interlayer Interactions

The polymorphs of this compound are fundamentally layered structures, but the topology of these layers and the way they are interconnected differ, defining each mineral's unique crystal structure.

In atacamite , the distorted [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl] octahedra are linked by sharing edges to create a three-dimensional framework. The layers of [Cu(OH)₄Cl₂] octahedra are parallel to the (110) crystal plane.

Botallackite exhibits a distinct two-dimensional sheet-like structure. The [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl] octahedra share six edges with their neighbors, forming sheets parallel to the (100) plane. These adjacent sheets are held together by hydrogen bonds between the hydroxyl oxygen atoms of one layer and the chlorine atoms of the neighboring layer. This weaker interlayer bonding accounts for its perfect cleavage along the (100) plane.

Clinoatacamite has a structure where layers of partially occupied, edge-sharing [Cu(OH)₄Cl₂] octahedra are parallel to the (101) plane. arizona.edu These layers are topologically similar to those found in mica. Adjacent layers are offset, so that vacant sites in one layer align with occupied sites in the next. These layers are then linked into a three-dimensional network by the [Cu(OH)₆] octahedra. arizona.edu

In paratacamite , the distorted [Cu(OH)₄Cl₂] octahedra form layers parallel to the (001) plane, which are then cross-linked by the regular [Cu(OH)₆] octahedra to build the framework.

Spectroscopic studies have provided insight into the strength of the interlayer hydrogen bonding, indicating an order of paratacamite > atacamite > botallackite. The thermodynamic stability of these polymorphs follows the order clinoatacamite > atacamite > botallackite. researchgate.net

Influence of Cationic Substitutions on Crystal Structure

Cationic substitution plays a critical role in the crystal structure of this compound, particularly in stabilizing the paratacamite polymorph. The pure compound Cu₂(OH)₃Cl does not typically form the rhombohedral paratacamite structure at ambient conditions; instead, it forms the monoclinic clinoatacamite structure. arizona.edursc.org

The stabilization of the rhombohedral paratacamite structure is achieved by the partial substitution of copper ions with other divalent cations. arizona.edugeoscienceworld.org Specifically, the copper site that would otherwise be subject to an angle-based distortion in clinoatacamite is susceptible to substitution by non-Jahn-Teller distorting cations of a suitable size, such as Zn²⁺, Ni²⁺, Co²⁺, or Mg²⁺. arizona.edugeoscienceworld.orgcambridge.org

Research has shown that when approximately one-third of the copper in this specific site is replaced by zinc, the crystal symmetry changes from monoclinic (clinoatacamite) to rhombohedral (paratacamite). geoscienceworld.orgcambridge.org Therefore, the presence of these substituting cations is essential for the stability of the paratacamite structure. arizona.edugeoscienceworld.org Most naturally occurring paratacamite specimens contain significant amounts of zinc or nickel. rsc.org This solid solution can extend to a complete replacement of the copper at this site. When this site is fully occupied by zinc, the resulting mineral is the stoichiometric end-member Cu₃Zn(OH)₆Cl₂, known as herbertsmithite. geoscienceworld.orgcambridge.org

Chemical Transformations and Reactivity Mechanisms

Interconversion Pathways Between Polymorphic Forms

Dicopper chloride trihydroxide naturally occurs in four polymorphic forms: atacamite, paratacamite, clinoatacamite, and botallackite. wikipedia.org These polymorphs share the same chemical formula but differ in their crystal structures: atacamite is orthorhombic, paratacamite is rhombohedral, and both clinoatacamite and botallackite are monoclinic. wikipedia.orgresearchgate.net The interconversion between these forms is a key aspect of the compound's chemistry.

Thermodynamically Stable Phases

Thermodynamic data indicates a clear hierarchy of stability among the polymorphs. Clinoatacamite is the most thermodynamically stable form, followed by atacamite, and then botallackite. wikipedia.orgresearchgate.net This order of stability is crucial in understanding the long-term behavior of the compound in various environments. For instance, in marine atmospheric corrosion, clinoatacamite is consistently identified as the final corrosion product, while atacamite is often undetected. researchgate.net Spectroscopic studies suggest that the strength of hydrogen bonding follows the order of paratacamite > atacamite > botallackite, which also influences their relative stabilities. wikipedia.org

Kinetic vs. Thermodynamic Control in Phase Formation

The formation of a specific polymorph is not solely dictated by thermodynamic stability but is also subject to kinetic control. wikipedia.orglibretexts.org Under most conditions, the least stable polymorph, botallackite, crystallizes first as a key intermediate. wikipedia.orgpublish.csiro.au This phenomenon aligns with Ostwald's step rule, which posits that the least stable polymorph often forms initially in a system. publish.csiro.au

The subsequent transformation of botallackite to the more stable atacamite or paratacamite is dependent on the reaction medium. wikipedia.org This transition from a kinetically favored product to a thermodynamically more stable one is a classic example of the interplay between reaction kinetics and thermodynamics. wikipedia.orglibretexts.orgillinois.edu Low temperatures and short reaction times tend to favor the kinetic product (botallackite), while higher temperatures and longer reaction times allow for equilibration and the formation of the more stable thermodynamic products (atacamite and clinoatacamite). wikipedia.orgillinois.edu Careful control of process conditions, such as pH, temperature, and concentration, can be used to favor the formation of the desired alpha polymorphs (atacamite and paratacamite), which are more resistant to caking over extended storage. wikipedia.org

Thermal Decomposition Pathways and Products

When subjected to heat, this compound undergoes decomposition. The process and the resulting products are dependent on the temperature and atmosphere. In a nitrogen atmosphere, thermal decomposition of Cu₂(OH)₃Cl leads to the formation of stable phases of copper oxide. researchgate.net

Thermogravimetric analysis (TGA) shows that the decomposition occurs in stages. Pyrolysis at temperatures ranging from 250 °C to 900 °C results in a sequence of products. researchgate.net Investigations using powder X-ray diffraction have revealed that the precursor transforms into various phases of copper oxides, including Cu₄O₃, CuO (cupric oxide), and Cu₂O (cuprous oxide). researchgate.net When heated to decomposition, it can emit toxic fumes of chlorine or hydrogen chloride. mubychem.com Another source suggests that at high temperatures, it may form cupric oxide, hydrogen chloride, and chlorine. mubychem.com A safety data sheet indicates a decomposition temperature of 240 °C. chemos.de

Ion Exchange and Substitution Reactions

The structure of this compound allows for ion exchange and substitution reactions, which can impact its stability and properties.

Substitution by Divalent Metal Cations (Zn, Ni, Co, Fe, Cd, Mg)

The copper ions in the this compound lattice can be substituted by other divalent metal cations. This type of substitution is a common phenomenon in layered double hydroxides (LDHs), a class of materials to which this compound is structurally related. rsc.org The substitution of divalent metals into the layers of LDHs is influenced by factors such as the ionic size and coordination number of the metal ions. rsc.orgresearchgate.net

Studies on related copper hydroxysalt minerals have shown that transformations can occur through two main mechanisms: an ion-exchange reaction that preserves the precursor's morphology and structural type, or a dissolution-crystallization mechanism that leads to changes in both. researchgate.netgeoscienceworld.org The substitution of copper by other divalent cations like zinc (Zn), nickel (Ni), cobalt (Co), iron (Fe), cadmium (Cd), and magnesium (Mg) can occur, leading to the formation of mixed-metal hydroxysalts. rsc.orgacs.org For instance, in layered double hydroxides, the replacement of the divalent metal in the layer by toxic heavy metal ions can result in the formation of a new LDH layer. rsc.org The stability of complexes with a series of divalent first-row transition metal ions often follows the Irving-Williams series: Mn < Fe < Co < Ni < Cu > Zn. wiley.comoup.com

Implications for Structural Stability

The substitution of copper by other divalent cations has significant implications for the structural stability of the compound. The introduction of different-sized cations into the crystal lattice can induce strain and alter the interlayer spacing and bonding. rsc.org The stability of the resulting substituted compound is dependent on how well the new cation fits into the original copper site. Divalent metals that are smaller than Fe(II), such as Co(II), Ni(II), and Zn(II), are more readily accommodated in similar structures. researchgate.net

Hydrolysis and Precipitation Equilibria

This compound is formed through the partial hydrolysis of copper(II) chloride solutions. wikipedia.org This reaction is a key step in its synthesis and is influenced by the pH of the solution. The compound is essentially insoluble in water but will dissolve in mineral acids. chemicalbook.comdynamicbiotech.com When treated with a base like sodium hydroxide (B78521), it converts to copper(II) hydroxide. chemicalbook.com

The precipitation of this compound from aqueous solutions is a complex process governed by equilibrium principles. The formation of its various polymorphs—atacamite, paratacamite, clinoatacamite, and botallackite—is highly dependent on the specific reaction conditions. wikipedia.org

Factors Affecting Solubility in Aqueous Media

The solubility of this compound in aqueous media is influenced by several factors, including pH, temperature, and the concentration of various ions in the solution.

pH: The solubility of this compound is significantly dependent on pH. It is produced by the hydrolysis of copper(II) chloride solutions at a pH range of 4 to 7. chemicalbook.com Studies have shown that in acidic conditions, particularly with a pH of 3.0, the solubility of some forms of this compound can be significantly higher compared to more neutral or alkaline conditions. nih.gov In strongly acidic solutions, paratacamite is the more common precipitate, while atacamite tends to form under more alkaline conditions. arizona.edu

Temperature: Temperature plays a role in the stability and transformation of this compound polymorphs. While paratacamite appears to be the thermodynamically stable phase at 100°C and higher, atacamite may be more stable at room temperature. rruff.info The rate of recrystallization between polymorphs is also sensitive to temperature. cambridge.org

Concentration of Copper and Chloride Ions: The concentration of copper(II) ions (Cu²⁺) and chloride ions (Cl⁻) in the solution is a critical determinant of which polymorph of this compound will form. At low concentrations of copper chloride, paratacamite is the favored crystalline form. rruff.info As the concentration of copper chloride increases, leading to a higher proportion of the CuCl⁺ complex, the formation of atacamite is favored. rruff.info High concentrations of chloride ions, such as in seawater, can inhibit the recrystallization of atacamite to the more stable paratacamite, which may explain the prevalence of atacamite in marine environments. arizona.edu

Presence of Other Ions: The presence of other ions can also affect the solubility and precipitation of this compound. For instance, in the presence of slaked lime (calcium hydroxide), a reaction can occur to form other sparingly soluble copper compounds. chem-soc.si The presence of zinc or nickel ions can stabilize the rhombohedral structure of paratacamite. rruff.info

A study on copper solubility in seawater demonstrated that after an initial rapid precipitation, a metastable equilibrium can persist for days or weeks, with dissolved copper concentrations higher than the final equilibrium solubility. publish.csiro.auresearchgate.netpublish.csiro.au The final dissolved copper concentration was found to be related to the concentration of the precipitate. publish.csiro.au

Table 1: Factors Influencing this compound Solubility and Polymorph Formation

| Factor | Effect | Resulting Polymorph(s) |

| pH | Strongly acidic conditions favor paratacamite formation. | Paratacamite |

| More alkaline conditions favor atacamite formation. | Atacamite | |

| Temperature | Higher temperatures (≥100°C) may favor paratacamite stability. | Paratacamite |

| Room temperature may favor atacamite stability. | Atacamite | |

| CuCl₂ Concentration | Low concentration favors paratacamite formation. | Paratacamite |

| High concentration (significant CuCl⁺) favors atacamite formation. | Atacamite | |

| Chloride Ion Concentration | High concentrations can inhibit the conversion of atacamite to paratacamite. | Atacamite |

| Presence of Other Cations | Zinc or Nickel can stabilize the paratacamite structure. | Paratacamite |

Applications in Advanced Materials Science and Catalysis

Catalytic Roles and Mechanisms

The compound serves both as a direct catalyst and as a precursor for other catalytic materials in numerous organic reactions. wikipedia.org Its activity is rooted in the accessibility of copper's different oxidation states, which is fundamental to many catalytic cycles.

Dicopper chloride trihydroxide has been effectively employed as a catalyst in key organic synthesis reactions, particularly for chlorination and oxidation processes. wikipedia.orgsciencemadness.org Research has demonstrated its catalytic efficacy in the chlorination of ethylene (B1197577) and the production of vinyl chloride. wikipedia.orgsciencemadness.orgcamachem.com Furthermore, it has been identified as a novel and catalytically active material for the partial oxidation of n-butane to produce maleic anhydride (B1165640). wikipedia.org A mixture containing ultrafine powders of CuO and Cu₂(OH)₃Cl has also shown utility in the photo-catalytic decolorization of industrial dyes like amido black and indigo (B80030) carmine. wikipedia.org

Table 1: Selected Catalytic Applications in Organic Synthesis

| Reaction Type | Substrate | Product | Catalyst System |

| Chlorination | Ethylene | Chlorinated Ethylene | Cu₂(OH)₃Cl wikipedia.org |

| Chlorination | - | Vinyl Chloride | Cu₂(OH)₃Cl sciencemadness.org |

| Partial Oxidation | n-Butane | Maleic Anhydride | Cu₂(OH)₃Cl wikipedia.org |

| Photo-catalytic Decolorization | Amido Black, Indigo Carmine | Decolorized Products | CuO/Cu₂(OH)₃Cl wikipedia.org |

In the synthesis of dimethyl carbonate via the oxidative carbonylation of methanol (B129727), specific crystalline forms of this compound play a crucial role. wikipedia.org The atacamite and paratacamite polymorphs have been identified as the active species within supported copper(II) chloride (CuCl₂) catalyst systems for this reaction. wikipedia.org However, studies on CuCl/SiO₂-TiO₂ catalysts revealed that while γ-Cu₂(OH)₃Cl crystals form during the reaction from the interaction of CuCl with oxygen and the byproduct water, the compound itself may be largely inactive for this specific conversion. researchgate.net This suggests its high stability might hinder the necessary Cu⁺/Cu²⁺ redox cycle in some systems, possibly indicating it acts as a stable intermediate rather than the primary catalytic agent. researchgate.net

To enhance catalytic efficiency and stability, this compound has been used in supported catalyst systems. wikipedia.org Numerous supported Cu₂(OH)₃Cl catalysts have been developed and investigated, particularly for the oxidative carbonylation of methanol to dimethyl carbonate. wikipedia.org These supported systems aim to improve the performance and longevity of the catalyst in industrial processes. While not exclusively this compound, related supported copper systems like copper hydroxide (B78521) on titania have been used for other reactions, highlighting a broader strategy in copper catalysis. nih.gov

A novel application involves the use of an oil-in-water (O/W) nano-emulsion system where it functions as a catalytic mediator. nih.govfrontiersin.org This system, composed of oil, water, and chlorodifluoromethane, serves as a reusable extractant for chloride impurities from natural gas condensate. nih.govfrontiersin.org The nano-emulsion exhibits "catalytic mediating behavior" that facilitates the conversion of the extracted chloride into high-purity this compound nanoparticles. nih.govfrontiersin.orgnih.gov This process is remarkably efficient, achieving the synthesis in under three minutes with a purity exceeding 99%. nih.govnih.gov The nano-emulsion is believed to act as a nano-template, guiding the selective formation of Cu₂(OH)₃Cl nanoparticles. frontiersin.org

Table 2: Synthesis of Cu₂(OH)₃Cl Nanoparticles via Nano-Emulsion Catalytic Mediation

| Parameter | Finding |

| System | Oil-in-Water (O/W) Nano-emulsion nih.govfrontiersin.org |

| Function | Catalytic Mediator / Nano-template frontiersin.org |

| Application | Removal of Chloride from Natural Gas Condensate frontiersin.org |

| Product | High-purity (>99%) this compound Nanoparticles nih.govnih.gov |

| Synthesis Time | < 3.0 minutes nih.govnih.gov |

This compound is a valuable precursor material for the synthesis of other important catalysts. wikipedia.org A significant application is its use in preparing copper oxide (CuO) nanoparticles through thermal decomposition. researchgate.net These resulting copper oxide nanoparticles are recognized as powerful heterogeneous catalysts with high activity and selectivity in various oxidation and reduction reactions. researchgate.net This role as a starting material is also noted in the synthesis of catalysts used for organic chemistry processes like chlorination and oxidation.

Role in Nano-Emulsion Systems as Catalytic Mediator

Pigment Technology and Material Science Applications

Beyond its catalytic functions, this compound is well-established in material science as a pigment. wikipedia.org It has been used historically as a coloring agent in wall paintings and manuscript illuminations. wikipedia.org In modern applications, it serves as a green to bluish-green pigment in the manufacturing of paints, plastics, glass, and ceramics. wikipedia.orgcamachem.com Its value as a pigment is derived from its stable color and its compatibility with a wide range of materials, making it suitable for both decorative and functional coatings. camachem.com The compound is also used to impart blue or green colors in pyrotechnics. wikipedia.orgsciencemadness.org

Environmental Engineering Applications (e.g., Impurity Conversion)

Historical and Contemporary Use as Colorant

This compound, in its mineral forms, has a long history as a pigment. wikipedia.org Ancient civilizations utilized its green hues for various artistic and cosmetic purposes. wikipedia.org It was a common coloring agent in wall paintings and the illumination of manuscripts. wikipedia.org Evidence of its use has also been found in ancient Egyptian cosmetics. wikipedia.org

In more contemporary times, the compound continues to be valued for its coloring properties. It is used in the formulation of green pigments for paints and plastics. camachem.com Additionally, this compound serves as a blue/green coloring agent in pyrotechnics, contributing to the vibrant displays of fireworks. wikipedia.orgsciencemadness.org

Application in Glass and Ceramics

The application of this compound extends to the manufacturing of glass and ceramics, where it functions as a colorant. wikipedia.orgcamachem.comcamachem.comoenchemicalsgmbh.com When incorporated into the production process, it imparts green and blue shades to the final products. oenchemicalsgmbh.com Its stability and compatibility with various materials make it a valuable component in creating decorative and functional coatings for these items. camachem.com

Corrosion Product Formation and Characterization

This compound is frequently identified as a corrosion product on copper and its alloys. wikipedia.org It manifests as a greenish solid and is a key component of the patina that forms on these metals when exposed to certain environmental conditions. wikipedia.org The compound exists in four main polymorphic crystal forms: atacamite, paratacamite, clinoatacamite, and botallackite. wikipedia.org

Atacamite and paratacamite are the most common polymorphs found in the corrosion layers of copper-bearing metals. wikipedia.org Atacamite typically forms in arid, saline environments and is an oxidation product of other copper minerals. wikipedia.org Paratacamite is often found as a light-green, powdery corrosion product on copper or bronze surfaces, sometimes within corrosion pustules. wikipedia.org Botallackite is the least stable of the polymorphs and is characterized by its pale bluish-green color. wikipedia.org Clinoatacamite is thermodynamically more stable than the other polymorphs and is considered the final corrosion product in some cases. mdpi.com

The formation of these corrosion products is a complex process influenced by factors such as humidity, the presence of chloride ions, and the specific alloy composition. arxiv.orgumich.edumdpi.com

Role in Copper Alloy Corrosion

This compound plays a significant role in the corrosion of copper alloys, such as bronze and brass. arxiv.org The presence of chloride ions in the environment, particularly in marine or polluted atmospheres, is a critical factor in its formation. arxiv.orgmdpi.com

The corrosion process, often termed "bronze disease," is an autocatalytic and electrolytic pathway. mdpi.com It begins when chloride ions penetrate the initial protective layer of cuprite (B1143424) (copper(I) oxide) that naturally forms on the copper surface. mdpi.com These chlorides react with the underlying copper to form nantokite (copper(I) chloride). umich.edumdpi.com In the presence of moisture, nantokite transforms into the more voluminous, powdery, light-green this compound polymorphs, primarily paratacamite and atacamite. umich.educulturalheritage.org This transformation can cause significant structural damage to the object, potentially reducing it to powder if left untreated. umich.edunih.gov

The specific polymorph that forms can depend on the concentration of copper(II) chloride and sodium chloride in the environment. rruff.info For instance, the formation of atacamite is favored by the presence of the CuCl+ complex in the solution. rruff.info

Environmental Engineering Applications (e.g., Impurity Conversion)

In the realm of environmental engineering, this compound has shown potential in applications related to impurity conversion. Research has demonstrated its utility in the removal and conversion of chloride impurities from industrial products like natural gas condensate. nih.gov

A novel method utilizes an oil-in-water nano-emulsion to extract chloride and mercury impurities. nih.gov This process has the dual benefit of purifying the natural gas condensate and catalytically converting the extracted chloride into highly pure this compound nanoparticles. nih.gov This innovative approach presents a direct, low-cost, and scalable method for transforming industrial impurities into a usable product. nih.gov The synthesized nanoparticles have potential applications in other sectors, such as agriculture. nih.gov

Furthermore, this compound has been investigated for its catalytic properties in various chemical syntheses. wikipedia.org It has been identified as an active material in the partial oxidation of n-butane to maleic anhydride and in the photocatalytic decolorization of dyes. wikipedia.org

Geochemical and Environmental Behavior

Mineralogical Occurrence and Formation

Dicopper chloride trihydroxide, with the chemical formula Cu₂(OH)₃Cl, is a compound found in nature as four distinct crystalline polymorphs: atacamite (orthorhombic), paratacamite (rhombohedral), clinoatacamite (monoclinic), and botallackite (monoclinic). wikipedia.org These minerals are typically green to blackish-green and are products of chemical reactions involving copper minerals in specific geological settings. wikipedia.orgle-comptoir-geologique.com

The polymorphs of this compound are common secondary minerals that form in the oxidation or weathering zones of copper ore deposits. wikipedia.orgwikipedia.orgwikipedia.org This formation process occurs when primary copper minerals, such as copper sulfides (e.g., chalcopyrite, bornite), are exposed to and react with air, water, and other chemical species. wikipedia.org The presence of a chloride-rich environment is crucial, making their formation particularly prevalent in arid, saline climates or coastal regions where sea spray is a factor. wikipedia.orgle-comptoir-geologique.comwikipedia.org

Atacamite is the most common and stable of these polymorphs and was first identified in the Atacama Desert of Chile, a region exemplary of the conditions that favor its formation. wikipedia.orgwikipedia.org Paratacamite, also named for the Atacama region, is frequently found as a light-green corrosion product on copper and bronze. wikipedia.orgmindat.org Clinoatacamite is often found coexisting with paratacamite and is considered the most thermodynamically stable phase at ambient temperatures. researchgate.netgeoscienceworld.org Botallackite is the rarest and least stable of the four polymorphs. wikipedia.org It was first discovered in the Botallack Mine in Cornwall, England, and is also found as a rare corrosion product on archaeological artifacts. wikipedia.org The transformation sequence from the least stable to the most stable form follows the path: botallackite → atacamite → paratacamite → clinoatacamite. researchgate.net

| Mineral Polymorph | Crystal System | Relative Stability | Typical Occurrence |

|---|---|---|---|

| Atacamite | Orthorhombic | Stable, most common | Oxidation zones of copper deposits in arid, saline climates. wikipedia.orgle-comptoir-geologique.comwikipedia.org |

| Paratacamite | Trigonal (Rhombohedral) | Stable | Corrosion product on copper/bronze; often co-exists with atacamite. wikipedia.orgmindat.org |

| Clinoatacamite | Monoclinic | Most stable polymorph | Found with paratacamite; represents a later stage of mineral transformation. researchgate.netgeoscienceworld.org |

| Botallackite | Monoclinic | Least stable | Rare mineral found in specific mines and as a corrosion product. wikipedia.org |

The natural formation of this compound minerals is a precipitation process driven by the chemical weathering of primary copper ores. wikipedia.org In the oxidation zones of copper deposits, groundwater containing dissolved oxygen and chlorides percolates through the rock, reacting with copper-bearing minerals. wikipedia.org Partial hydrolysis of naturally formed copper(II) chloride solutions leads to the precipitation of Cu₂(OH)₃Cl. wikipedia.org

This process is significantly enhanced under arid and saline conditions, which provide a high concentration of chloride ions necessary for the formation of these specific basic salts over other copper compounds like carbonates (malachite) or sulfates (brochantite). le-comptoir-geologique.comwikipedia.org The minerals can also form as sublimates from volcanic fumaroles and as alteration products of sulfides in deep-sea hydrothermal vents known as "black smokers". wikipedia.org Furthermore, these minerals are commonly observed as the green patina that forms on copper and bronze alloys exposed to the environment, such as on the Statue of Liberty. le-comptoir-geologique.comwikipedia.org

Secondary Copper Minerals in Oxidation Zones

Environmental Fate and Transport in Aquatic Systems

In aquatic environments, particularly seawater, the behavior of this compound is governed by its solubility, precipitation and dissolution kinetics, and interactions with other dissolved substances. publish.csiro.aufood.gov.uk While generally considered to have low solubility in water, its dissociation into constituent ions means that copper can become bioavailable, posing a potential risk to aquatic life. food.gov.ukcamachem.commubychem.com

This compound is characterized as being slightly soluble to practically insoluble in water. camachem.comchemicalbook.comchemicalbook.com In seawater (pH ~8.1), its solubility is limited. Studies have shown that when copper is introduced into seawater at concentrations exceeding its solubility limit, it precipitates. publish.csiro.aupublish.csiro.au

Initial precipitates are often a mix of amorphous copper hydroxycarbonate and amorphous dicopper trihydroxide chloride. publish.csiro.aupublish.csiro.ausemanticscholar.org Over time, these amorphous precursors transform into more stable, mineralized forms. publish.csiro.ausemanticscholar.org Specifically, the precipitate evolves to become predominantly the clinoatacamite polymorph of dicopper trihydroxide chloride after several weeks. publish.csiro.aupublish.csiro.auresearchgate.net

Research has quantified the solubility under specific conditions. One study measured the solubility of atacamite in artificial seawater at 22°C and found it to be stable at 0.083 ± 0.025 mg L⁻¹ between pH 7.8 and 8.2. publish.csiro.au Another comprehensive study investigating copper solubility in both natural and artificial seawater (pH 8.15, 22°C) over 28 days reported a minimum dissolved copper concentration of 0.053 mg L⁻¹ after the system reached a more stable equilibrium. publish.csiro.aupublish.csiro.auresearchgate.net

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Atacamite Solubility | 0.083 ± 0.025 mg L⁻¹ | Artificial seawater, pH 7.8-8.2, 22°C | publish.csiro.au |

| Minimum Dissolved Copper | 0.053 mg L⁻¹ | Natural/Artificial seawater, pH 8.15, 22°C, after 28 days | publish.csiro.aupublish.csiro.auresearchgate.net |

| Metastable Equilibrium | 0.6 to 0.9 mg L⁻¹ | Seawater with total copper >2 mg L⁻¹, initial days/weeks | publish.csiro.au |

The kinetics of this compound in seawater are dynamic. When high concentrations of copper are introduced into seawater, a rapid initial precipitation phase occurs within the first hour. publish.csiro.au This is followed by the establishment of a metastable equilibrium that can last for days or weeks, with dissolved copper concentrations typically ranging from 0.6 to 0.9 mg L⁻¹. publish.csiro.aupublish.csiro.au